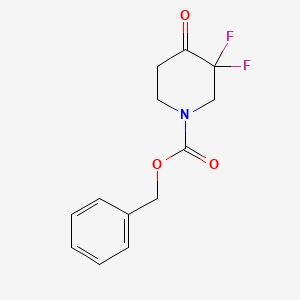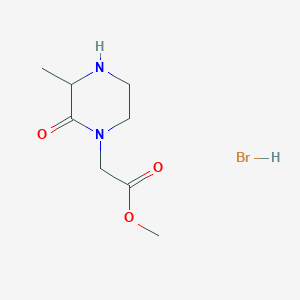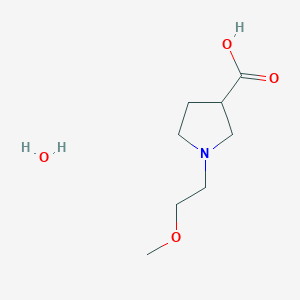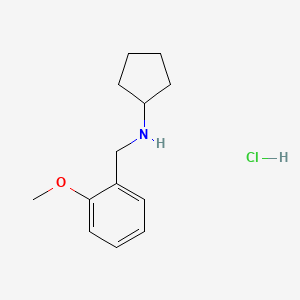
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride
説明
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Synthesis and Potential in Drug Development
A study highlighted the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination, indicating the potential use of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride in developing complex molecular structures for medicinal purposes. This synthesis process showcases the chemical's role in creating scaffolds for drug development, especially in the synthesis of compounds with specific stereochemical configurations (Brock et al., 2012).
Receptor Binding Profiles
Research on novel N-2-methoxybenzyl derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) has been conducted to understand their receptor binding profiles compared to their phenethylamine analogs and LSD. This study elucidates the scientific interest in examining how modifications to the N-2-methoxybenzyl group affect binding affinity and agonist activity at serotonin receptors, which could inform the design of new therapeutic agents targeting the central nervous system (Rickli et al., 2015).
Metabolic Profiling
A detailed investigation into the metabolic profile of 25CN-NBOMe, a derivative of N-2-methoxybenzylated compounds, in rats, human liver microsomes, and Cunninghamella elegans highlighted the importance of understanding the metabolism of such compounds for their potential therapeutic uses. This research provides insights into the biotransformation of these substances, which is crucial for the development of safe and effective drugs (Šuláková et al., 2021).
Antimicrobial and Cytotoxic Studies
Studies on N-heterocyclic carbene-silver complexes, including those derived from p-methoxybenzyl-substituted compounds, have shown significant antibacterial activity and cytotoxicity against certain cell lines. These findings suggest the potential application of this compound derivatives in the development of antimicrobial agents and in cancer research (Patil et al., 2010).
Cardiotoxicity Evaluation
An investigation into the cardiotoxic effects of novel psychoactive substances structurally related to this compound demonstrated the importance of evaluating the safety profile of such compounds. This study, which assessed the impact on cell viability, electrocardiography parameters, and potassium channel activity, underlines the need for thorough toxicological assessments in the development of new drugs (Yoon et al., 2019).
作用機序
Target of Action
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride is a compound that is structurally similar to phenethylamine hallucinogens . These compounds are known to have an affinity for the 5-HT 2A receptors . The 5-HT 2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin and is thought to play a key role in the central nervous system .
Mode of Action
Based on its structural similarity to phenethylamine hallucinogens, it is likely that it acts as an agonist at the 5-ht 2a receptors . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response .
Biochemical Pathways
Given its potential interaction with 5-ht 2a receptors, it may influence serotonergic signaling pathways . Serotonin is a key neurotransmitter involved in a variety of physiological processes, including mood regulation, appetite, and sleep .
Pharmacokinetics
Its molecular weight is 24176 , which may influence its pharmacokinetic properties
Result of Action
Given its potential interaction with 5-HT 2A receptors, it may influence neuronal activity and neurotransmission
生化学分析
Biochemical Properties
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, leading to downstream signaling events that alter cellular function . Additionally, this compound can inhibit or activate enzymes involved in critical biochemical pathways, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant physiological and biochemical changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes various metabolic reactions, including hydroxylation and demethylation, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within tissues can significantly impact its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12;/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPFKUNQHAOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)
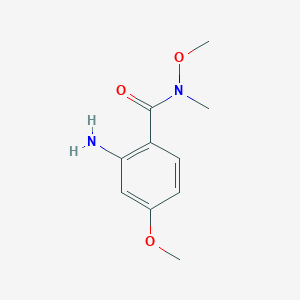

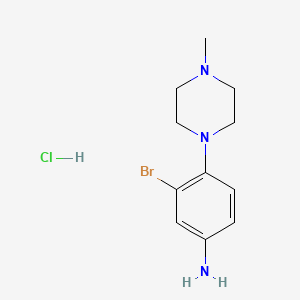

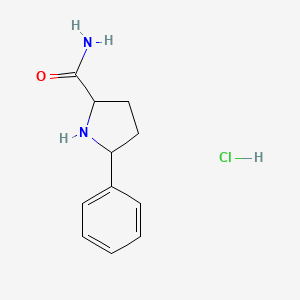
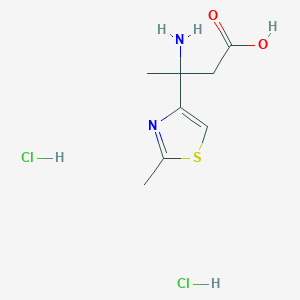
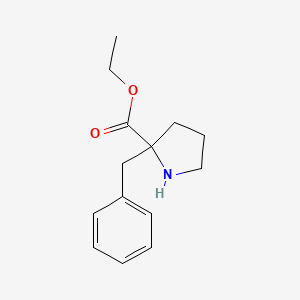
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)
